
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly known as DPTU and has been synthesized using various methods. The purpose of
科学的研究の応用
Synthesis and Reactivity
The compound has been a subject of research due to its involvement in the synthesis of novel heterocyclic compounds. For instance, studies have shown its utility in the formation of pyridine and naphthyridine derivatives through reactions with malononitriles, arene diazonium salts, and hydrazines, leading to the production of hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010). This indicates the compound's potential in synthesizing structurally diverse heterocyclic compounds with various biological activities.
Gelation Properties
Research into the gelation properties of related compounds, such as the formation of thixotropic, heat reversible gels upon the addition of urea solutions to cyclic nucleotide phosphodiesterase inhibitors, underscores the potential of using such urea derivatives in creating gel networks. These studies highlight the pH-dependent gelation and the interaction with proteins via specific residues, suggesting applications in drug delivery systems and biomedical engineering (Kirschbaum & Wadke, 1976).
Hydrogel Formation
Investigations into hydrogel formation by related compounds, focusing on the morphology and rheology of the gels, show that the physical properties of these hydrogels can be tuned by changing the identity of the anion. This suggests potential applications in creating customized hydrogels for various scientific and technological purposes, including tissue engineering and as scaffolds for drug delivery (Lloyd & Steed, 2011).
Anti-tumor Activity
There's also significant interest in derivatives of this compound for their anti-tumor properties. Novel synthesis methods have led to the creation of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects in various cancer cell lines. These studies offer insights into the development of new anticancer agents, highlighting the therapeutic potential of such compounds (Nassar et al., 2015).
特性
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBAWBCKCSCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)
![3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B2381595.png)
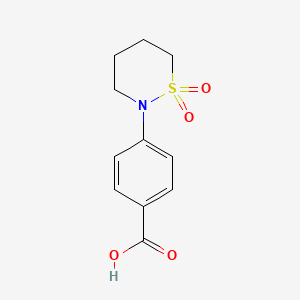

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2381599.png)
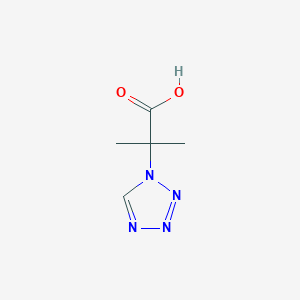
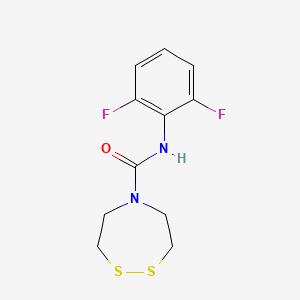
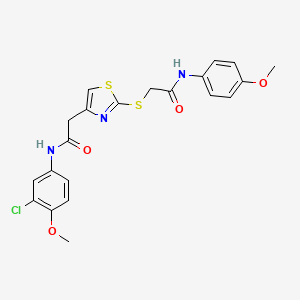
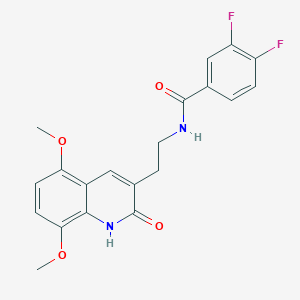
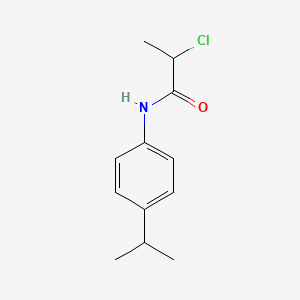
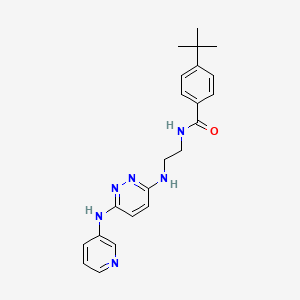
![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)
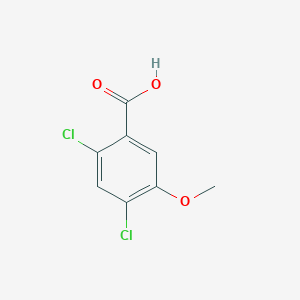
![5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-3-carboxamide](/img/structure/B2381616.png)